molecular formula C20H33NO4 B6136886 methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate

methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate

Katalognummer B6136886
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: FIEVNUPRUUEFFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexene derivatives and has shown promising results in various biological studies.

Wirkmechanismus

The mechanism of action of methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, pain, and cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity towards the target cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate. One potential direction is to explore its use in the treatment of viral infections, such as HIV and hepatitis C. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Moreover, it is important to further elucidate the mechanism of action of this compound and to optimize its synthesis method to improve its efficacy and safety.

Synthesemethoden

The synthesis of methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate involves the reaction of hexylamine with methyl 3-butyryl-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with a reagent. This synthesis method has been optimized to obtain high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antitumor activities. This compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

Eigenschaften

IUPAC Name

methyl 3-butanoyl-4-hexylimino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-6-8-9-10-12-21-14-13-20(3,4)17(19(24)25-5)18(23)16(14)15(22)11-7-2/h17,23H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEVNUPRUUEFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C1CC(C(C(=C1C(=O)CCC)O)C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.